Epiprogoitrin, potassium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-ILJMICIPSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Progoitrin vs. Epiprogoitrin Isomers
Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Stereochemical Divergence
In the analysis of glucosinolates (GSLs), the distinction between Progoitrin and Epiprogoitrin represents a critical checkpoint for both toxicological safety and pharmaceutical efficacy. While they are chemically diastereomers sharing the same molecular formula (
-
Progoitrin ((2R)-isomer): Predominant in Brassica oilseeds (rapeseed, crambe). Its hydrolysis yields (S)-Goitrin , a potent antithyroid agent (goitrogen).
-
Epiprogoitrin ((2S)-isomer): Predominant in Isatis indigotica (Banlangen). Its hydrolysis yields (R)-Goitrin (Epigoitrin) , which exhibits significant antiviral properties with reduced goitrogenicity.
This guide details the structural, mechanistic, and analytical differences required to isolate, quantify, and utilize these isomers effectively.
Chemical Architecture & Stereochemistry
Both compounds are 2-hydroxy-3-butenyl glucosinolates. They differ only in the absolute configuration of the hydroxyl group at the C-2 position of the aglycone side chain.
Structural Comparison[1]
-
Progoitrin: (2R)-2-hydroxy-3-butenyl glucosinolate.
-
Epiprogoitrin: (2S)-2-hydroxy-3-butenyl glucosinolate.
Because the glucose moiety (D-thioglucose) is chiral and identical in both, these molecules are diastereomers , not enantiomers. This physicochemical difference allows them to be separated on achiral stationary phases (e.g., C18), unlike their breakdown products (the Goitrins), which are enantiomers.
Visualization of Isomerism
The following diagram illustrates the stereochemical relationship and the specific side-chain orientation.
Figure 1: Stereochemical mapping of Progoitrin and Epiprogoitrin to their respective bioactive oxazolidine-2-thione derivatives.
Mechanistic Pathway: Hydrolysis & Cyclization
The biological activity of these isomers is latent until hydrolysis occurs. The enzyme myrosinase (
The Lossen-Like Rearrangement
-
Deglycosylation: Myrosinase releases D-glucose, forming an unstable thiohydroximate-O-sulfonate aglycone.[1]
-
Spontaneous Rearrangement: At neutral pH, the aglycone undergoes a Lossen-like rearrangement to form an isothiocyanate.
-
Cyclization: Due to the presence of the hydroxyl group at C-2, the isothiocyanate is unstable and spontaneously cyclizes to form a 5-vinyloxazolidine-2-thione (OZT).
Stereochemical Retention
Crucially, the chirality at the C-2 position of the side chain is retained during cyclization, but the Cahn-Ingold-Prelog (CIP) priority assignment changes due to the ring formation.
-
Progoitrin (2R)
(S)-Goitrin (5-vinyl-1,3-oxazolidine-2-thione). -
Epiprogoitrin (2S)
(R)-Goitrin (Epigoitrin).
Technical Note: The confusing nomenclature (Progoitrin yielding S-Goitrin) arises because the priority of the groups attached to the chiral center changes when the linear side chain cyclizes into the oxazolidine ring.
Figure 2: The enzymatic activation pathway converting glucosinolate precursors into active oxazolidine-2-thiones.
Analytical Methodology
Distinguishing these isomers requires specific protocols. While the glucosinolates (diastereomers) can be separated on standard phases, the hydrolysis products (enantiomers) require chiral chromatography.
Separation of Progoitrin and Epiprogoitrin (Precursors)
Since these are diastereomers, they possess different physical properties and can be resolved using high-performance liquid chromatography (HPLC) on reverse-phase columns, though they elute closely.
Recommended Protocol (UHPLC-MS/MS):
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent C18 with high aqueous stability.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–2 min (5% B), 2–10 min (5%
25% B). -
Detection: MS/MS (MRM mode).
-
Transitions:
388 97 (Sulfate ion).
-
-
Differentiation: Epiprogoitrin typically elutes before Progoitrin on C18 phases, but standards must be used for confirmation as selectivity varies by column chemistry [1].
Separation of (R)- and (S)-Goitrin (Breakdown Products)
These are enantiomers and co-elute on standard C18 columns. Chiral separation is mandatory for pharmacokinetic or purity studies.
Recommended Protocol (SFC or Chiral HPLC):
-
Column: Chiralpak IC or AD-H.
-
Mobile Phase (SFC):
/ Methanol (85:15). -
Detection: UV at 230 nm or 254 nm.
-
Resolution: (S)-Goitrin and (R)-Goitrin are baseline separated, allowing precise quantification of the enantiomeric excess (ee) [2].
Summary of Physicochemical Differences
| Feature | Progoitrin | Epiprogoitrin |
| Stereochemistry (C-2) | (2R) | (2S) |
| Relationship | Diastereomer of Epiprogoitrin | Diastereomer of Progoitrin |
| Primary Source | Brassica napus (Rapeseed) | Isatis indigotica (Woad/Banlangen) |
| Hydrolysis Product | (S)-Goitrin | (R)-Goitrin (Epigoitrin) |
| Biological Activity | Thyrotoxic (Goitrogenic) | Antiviral (Influenza A) |
| HPLC Elution (C18) | Elutes 2nd (typically) | Elutes 1st (typically) |
Functional Divergence: Toxicity vs. Therapy
The structural difference translates into a massive divergence in biological application.
Progoitrin & (S)-Goitrin: The Anti-Nutrient
Progoitrin is the primary "culprit" in rapeseed meal toxicity.
-
Mechanism: (S)-Goitrin inhibits thyroid peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin. This blocks the synthesis of T3 and T4 hormones.
-
Consequence: Compensatory increase in TSH (Thyroid Stimulating Hormone) leads to thyroid hypertrophy (Goiter).
-
Research Focus: Breeding "Double Low" (Canola) varieties to minimize Progoitrin content (< 30 µmol/g).
Epiprogoitrin & (R)-Goitrin: The Therapeutic
Epiprogoitrin is a quality marker for Radix Isatidis (Banlangen), a Traditional Chinese Medicine.[2][3]
-
Mechanism: (R)-Goitrin (Epigoitrin) has demonstrated efficacy in inhibiting influenza A virus replication in vitro and in vivo [3].[2]
-
Safety: While structurally similar, the (R)-isomer exhibits significantly lower antithyroid activity compared to the (S)-isomer, providing a wider therapeutic window.
-
Research Focus: Extraction and purification for antiviral drug development; quality control of herbal supplements.
References
-
Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method. Source: PubMed / NIH [Link]
-
Antiviral activity of Isatidis Radix derived glucosinolate isomers and their breakdown products against influenza A. Source: PubMed Central [Link]
-
Chemical structures of (R, S)-goitrin and pharmacological differentiation. Source: ResearchGate [Link]
-
Concentrations of thiocyanate and goitrin in human plasma and potential risk for hypothyroidism. Source: NIH / PMC [Link]
Sources
Metabolic Fate and Hydrolytic Pathways of Epiprogoitrin: A Technical Analysis
Executive Summary: The Stereochemical Imperative
Epiprogoitrin [(2S)-2-hydroxybut-3-enyl glucosinolate] represents a critical antinutritional and bioactive target within the Brassicaceae family, particularly in Crambe abyssinica and specific Brassica oilseeds. Unlike its diastereomer progoitrin [(2R)-2-hydroxybut-3-enyl glucosinolate], epiprogoitrin follows a distinct hydrolytic trajectory defined by its specific stereochemistry at the C-2 position.
For researchers in agricultural biotechnology and toxicology, understanding the bifurcation of the epiprogoitrin pathway is essential. The metabolic fate of this molecule is not singular; it is a competitive race between spontaneous cyclization (yielding goitrogenic oxazolidine-2-thiones) and protein-specifier modulation (yielding nitriles and epithionitriles). This guide dissects the mechanistic causality, kinetic drivers, and analytical protocols required to isolate and quantify these pathways.
Molecular Architecture and Enzymatic Trigger
Stereochemical Definition
The distinction between epiprogoitrin and progoitrin is not merely academic; it dictates the chirality of the final bioactive metabolites.
-
Epiprogoitrin: (2S)-configuration. Predominant in Crambe abyssinica.
-
Progoitrin: (2R)-configuration. Predominant in Brassica napus (Rapeseed).[1]
The Myrosinase Mechanism
The hydrolysis is initiated by Myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). This enzyme hydrolyzes the
-
Substrate Binding: Myrosinase exhibits substrate inhibition kinetics.[2][3] The enzyme binds the glucose moiety, releasing the aglycone (thiohydroximate-O-sulfonate).
-
The Unstable Intermediate: The cleavage releases D-glucose and an unstable aglycone. This aglycone undergoes a Lossen-type rearrangement, releasing sulfate (
) to form the transient 2-hydroxy-3-butenyl isothiocyanate .
Pathway Bifurcation: The Core Mechanism
The metabolic fate of the aglycone is determined by pH, the presence of ferrous ions (
Path A: Spontaneous Cyclization (The Default Route)
In the absence of ESP (or at neutral pH), the transient isothiocyanate possesses an unstable structure due to the hydroxyl group at C-2.
-
Mechanism: The hydroxyl oxygen nucleophilically attacks the electrophilic carbon of the isothiocyanate (
) group. -
Product: This intramolecular cyclization yields (5R)-5-vinyloxazolidine-2-thione , commonly known as (R)-Goitrin .
-
Bioactivity: Potent goitrogen.[4][5] It inhibits thyroid peroxidase, blocking iodine organification and thyroid hormone synthesis.
Path B: The Specifier Protein Route (The Nitrile Shift)
In the presence of ESP and
-
Mechanism: ESP does not have hydrolytic activity itself; it acts as a cofactor for myrosinase. It facilitates the transfer of the sulfur atom from the thioglucoside bond to the terminal alkene of the side chain.[6]
-
Products:
-
Significance: This pathway reduces goitrogenicity but produces nitriles which are often hepatotoxic and lack the chemopreventive potency of isothiocyanates.
Visualization: The Hydrolytic Cascade
The following diagram illustrates the competitive kinetics and structural divergence of epiprogoitrin hydrolysis.
Figure 1: Mechanistic divergence of Epiprogoitrin hydrolysis mediated by Myrosinase and Epithiospecifier Protein (ESP).
Quantitative Comparison of Metabolites
The following table summarizes the physicochemical distinctions between the products of Epiprogoitrin (from Crambe) and Progoitrin (from Rapeseed).
| Precursor Molecule | Stereochemistry | Dominant Hydrolysis Product (Neutral pH) | Specifier Protein Product (ESP + Fe²⁺) | Biological Impact |
| Epiprogoitrin | (2S) | (R)-Goitrin (5R)-5-vinyloxazolidine-2-thione | (2S)-1-cyano-2-hydroxy-3,4-epithiobutane | Antithyroidal (Goitrogenic) |
| Progoitrin | (2R) | (S)-Goitrin (5S)-5-vinyloxazolidine-2-thione | (2R)-1-cyano-2-hydroxy-3,4-epithiobutane | Antithyroidal (Goitrogenic) |
| Glucoraphanin | N/A | Sulforaphane (Isothiocyanate) | Sulforaphane Nitrile | Anticarcinogenic (Phase II Enzyme Inducer) |
Experimental Protocols: Isolation and Analysis
To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., desulfation for HPLC) to prevent artifact formation.
Protocol A: Extraction and Preservation (Stopping the Clock)
Objective: Extract intact epiprogoitrin without inducing myrosinase activity.
-
Flash Inactivation: Harvest plant tissue (e.g., Crambe seeds) and immediately immerse in boiling 70% methanol (v/v) for 10 minutes.
-
Causality: Boiling denatures endogenous myrosinase instantly, preventing the conversion to goitrin during extraction.
-
-
Homogenization: Grind the tissue in the methanol solution using a high-shear homogenizer (e.g., Ultra-Turrax).
-
Clarification: Centrifuge at 4,000 x g for 15 minutes. Collect supernatant.
Protocol B: Enzymatic Hydrolysis Assay (In Vitro)
Objective: Simulate metabolic pathways to isolate (R)-Goitrin or Epithionitriles.
-
Substrate Preparation: Isolate pure epiprogoitrin via DEAE-Sephadex anion exchange chromatography (sulfatase-free).
-
Reaction Matrix:
-
Buffer: 50 mM Phosphate buffer (pH 6.5).
-
Substrate: 5 mM Epiprogoitrin.
-
Enzyme: Purified Myrosinase (0.1 units/mL).
-
Modulator (Optional): For Path B, add purified ESP extract and 0.5 mM
.
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Extraction of Aglycones: Extract reaction mixture with methylene chloride (
). Goitrin and nitriles partition into the organic phase.
Protocol C: Analytical Quantification (HPLC-UV/MS)
Objective: Separate and quantify the diastereomers.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).
-
0-5 min: 1% B (Isocratic)
-
5-20 min: 1% to 20% B (Linear Gradient)
-
-
Detection:
-
Goitrin: UV at 240 nm (characteristic thione absorbance).
-
Nitriles: UV at 200-210 nm (low sensitivity) or MS (SIM mode).
-
-
Validation: Use (S)-Goitrin standard (commercially available) to verify retention time shifts against the (R)-Goitrin experimental sample.
References
-
Galletti, S., Bernardi, R., Leoni, O., Rollin, P., & Palmieri, S. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products.[9] Journal of Agricultural and Food Chemistry, 49(1), 471-476.[6][8][9]
-
Mameesh, M. S., & Kratzer, F. H. (1968). Toxicity to Chickens of Goitrin and Isothiocyanates from Rapeseed Meal. Poultry Science, 47(1).
-
Daxenbichler, M. E., VanEtten, C. H., & Wolff, I. A. (1966). (S)- and (R)-1-Cyano-2-hydroxy-3-butene from Myrosinase Hydrolysis of epi-Progoitrin and Progoitrin. Biochemistry, 5(2), 692–697.
-
Williams, D. J., et al. (2008). Epithiospecifier protein activity in broccoli: The link between terminal alkenyl glucosinolates and sulphoraphane nitrile. Phytochemistry, 69(16), 2765-2773.
-
Bernardi, R., Finiguerra, M. G., Rossi, A. A., & Palmieri, S. (2003). Isolation and Biochemical Characterization of a Basic Myrosinase from Ripe Crambe abyssinica Seeds, Highly Specific for epi-Progoitrin.[3] Journal of Agricultural and Food Chemistry, 51(9), 2737-2744.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S. cerevisiae as a Function of Substrate Concentration, Temperature, and pH | MDPI [mdpi.com]
- 4. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Epiprogoitrin in Plant Defense Mechanisms
The following technical guide details the role of Epiprogoitrin in plant defense, synthesizing chemical ecology, enzymatic mechanisms, and pharmacological potential.
Technical Guide for Research & Development
Executive Summary
Epiprogoitrin ((2S)-2-hydroxybut-3-enyl glucosinolate) is a specialized secondary metabolite predominantly found in Brassica species such as Crambe abyssinica and Isatis indigotica.[1][2] Unlike simple aliphatic glucosinolates, Epiprogoitrin functions as a "pro-drug" in plant defense: it is biologically inert until tissue damage triggers enzymatic hydrolysis.
The resulting breakdown products—specifically the cyclic carbamate Epigoitrin ((5R)-5-vinyl-1,3-oxazolidine-2-thione)—exhibit dual functionality:
-
Ecological Defense: Deterrence of generalist herbivores and inhibition of competitive plant germination (allelopathy).
-
Pharmacological Activity: Potent antiviral modulation of the mitochondrial antiviral-signaling protein (MAVS) pathway, alongside well-documented goitrogenic (thyroid-disrupting) toxicity.
This guide delineates the stereochemical, mechanistic, and analytical frameworks required to study and utilize Epiprogoitrin.
Chemical Identity & Stereochemical Criticality
Epiprogoitrin is the (2S) stereoisomer of the more common Progoitrin . This stereochemical distinction is not merely structural but functional, dictating the chirality and biological activity of the hydrolysis products.
| Feature | Epiprogoitrin | Progoitrin |
| IUPAC Name | (2S)-2-hydroxybut-3-enyl glucosinolate | (2R)-2-hydroxybut-3-enyl glucosinolate |
| Primary Source | Crambe abyssinica, Isatis indigotica | Brassica napus (Rapeseed), Brassica oleracea |
| Hydrolysis Product | Epigoitrin [(5R)-VOT] | Goitrin [(5S)-VOT] |
| Biological Impact | Antiviral, Allelopathic, Goitrogenic | Primarily Goitrogenic |
Research Directive: When sourcing standards or interpreting LC-MS data, the separation of these epimers is non-negotiable. Failure to distinguish the (2S) form from the (2R) form compromises pharmacokinetic (PK) data, as their absorption rates and metabolic fates differ significantly in mammalian models.
The "Mustard Oil Bomb": Activation Mechanism
Epiprogoitrin relies on a two-component binary defense system known as the "Mustard Oil Bomb." The glucosinolate is stored in the vacuole, spatially segregated from the activating enzyme, myrosinase (thioglucosidase), which resides in specialized myrosin cells.
The Hydrolysis Pathway
Upon tissue disruption (herbivory or mechanical extraction), myrosinase contacts Epiprogoitrin.
-
Deglycosylation: Myrosinase cleaves the thioglucosidic bond, releasing D-glucose and an unstable aglucone (thiohydroximate-O-sulfonate).
-
Spontaneous Cyclization: Unlike standard glucosinolates that rearrange into stable isothiocyanates (ITCs), the hydroxyl group at the C2 position of the Epiprogoitrin side chain nucleophilically attacks the central carbon of the transient ITC intermediate.
-
Result: Formation of the cyclic Epigoitrin (5-vinyl-1,3-oxazolidine-2-thione).[1][3]
The Specifier Protein Divergence
If Epithiospecifier Proteins (ESP) are present (and iron ions are available), the pathway diverts away from Epigoitrin toward:
-
Epithionitriles: (2S)-1-cyano-2-hydroxy-3,4-epithiobutane.[1]
-
Nitriles: (2S)-1-cyano-2-hydroxy-3-butene.[1]
These alternative products are generally less toxic to mammals but may have distinct anti-insect properties.
Visualization: The Hydrolysis Cascade
Caption: Mechanistic pathway of Epiprogoitrin activation. Note the spontaneous cyclization to Epigoitrin due to the C2-hydroxyl group.
Ecological & Pharmacological Functions
Plant Defense (Allelopathy & Anti-herbivory)
-
Allelopathy: Epiprogoitrin breakdown products suppress the germination of competing plant species. The (5R)-VOT (Epigoitrin) specifically inhibits root elongation in competitors like Lactuca sativa.
-
Herbivore Deterrence: While generalist herbivores are repelled by the bitter/toxic nature of VOTs, specialist insects (e.g., Brevicoryne brassicae) may sequester these compounds.
Antiviral Activity (The Isatis Connection)
Recent research highlights Epigoitrin (derived from Isatis indigotica) as a therapeutic agent against Influenza A (H1N1).
-
Mechanism: It does not directly virucidal action but modulates the host immune response.
-
Target: Mitochondrial Antiviral-Signaling Protein (MAVS). Epigoitrin prevents the degradation of MAVS during viral infection, thereby sustaining the production of Interferon-beta (IFN-β).
Toxicity: The Goitrogenic Risk
Both Epigoitrin and Goitrin interfere with thyroid function by inhibiting the incorporation of iodine into thyroxine precursors. This is a critical consideration for:
-
Livestock Feed: High Crambe meal content can depress growth in monogastric animals.
-
Human Therapeutics: Any drug development utilizing Epigoitrin must monitor thyroid hormone levels (T3/T4/TSH).
Analytical Methodologies
To study Epiprogoitrin, researchers must prevent premature hydrolysis during extraction and accurately quantify stereoisomers.
Extraction Protocol (Myrosinase Inactivation)
Objective: Extract intact glucosinolate without conversion to Epigoitrin.
-
Harvest: Freeze plant tissue in liquid nitrogen immediately upon collection.
-
Lyophilization: Freeze-dry tissue to remove water (essential to stop enzymatic activity).
-
Solvent: 70% Methanol (v/v) pre-heated to 75°C .
-
Extraction:
-
Add boiling methanol to tissue powder (prevents myrosinase activation).
-
Vortex and incubate at 75°C for 10–15 minutes.
-
Centrifuge (12,000 x g, 10 min) and collect supernatant.
-
-
Purification (Optional): DEAE-Sephadex A-25 anion exchange columns can be used to isolate sulfated glucosinolates.
Quantification via UHPLC-MS/MS
System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or equivalent). Mode: Negative Ion Electrospray (ESI-).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3), 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Precursor Ion (m/z) | 388.0 [M-H]⁻ (Epiprogoitrin) |
| Product Ion (m/z) | 97.0 [HSO4]⁻ (Sulfate fragment) |
| Differentiation | Epiprogoitrin typically elutes after Progoitrin on C18 columns due to stereochemical interaction with the stationary phase. |
Visualization: Analytical Workflow
Caption: Workflow for the extraction and specific quantification of Epiprogoitrin, ensuring enzyme inactivation.
References
-
PubChem. (n.d.). Epiprogoitrin | C11H19NO10S2.[4] National Library of Medicine. [Link]
-
Galletti, S., et al. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products. Journal of Agricultural and Food Chemistry. [Link]
-
Wu, T., et al. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method. Journal of Chromatography B. [Link]
-
Luo, Z., et al. (2019). Epigoitrin, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro. Frontiers in Cellular and Infection Microbiology. [Link]
-
Felker, P., et al. (2016). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutrition Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epiprogoitrin | C11H19NO10S2 | CID 3035040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Advanced HPLC Method Development for Epiprogoitrin Potassium Salt: From Isomer Resolution to Quantitation
Part 1: Physicochemical & Mechanistic Grounding
Epiprogoitrin (2(S)-hydroxy-3-butenyl glucosinolate) is a polar, ionic glucosinolate predominantly found in the roots of Isatis indigotica (Radix Isatidis) and Crambe abyssinica. As a potassium salt, it exhibits distinct behavior in liquid chromatography compared to neutral small molecules.
The Analytical Challenge: The Epimeric Pair
The primary challenge in developing a robust HPLC method for Epiprogoitrin is not merely retention, but the stereoselective resolution from its epimer, Progoitrin (2(R)-hydroxy-3-butenyl glucosinolate). These two compounds differ only by the spatial orientation of the hydroxyl group at the C-2 position of the side chain.
-
Epiprogoitrin: (2S) configuration.
-
Progoitrin: (2R) configuration.
Failure to separate these isomers results in co-elution and inaccurate quantitation, a critical failure mode in Quality Control (QC) for Isatis-based antivirals.
Physicochemical Profile
Understanding the molecule is the first step to controlling its chromatographic behavior.
| Property | Specification | Chromatographic Implication |
| Chemical Formula | C₁₁H₁₈NO₁₀S₂K | High polarity; requires high aqueous mobile phase or HILIC mode. |
| Molecular Weight | 427.49 g/mol | Suitable for LC-MS analysis (m/z ~388 for [M-K]⁻). |
| Ionic Nature | Anionic (Sulfate group) | Strong interaction with cationic sites; pH control is vital to suppress silanol activity. |
| UV Absorbance | λ_max ≈ 229 nm | Detection relies on the thioglucose moiety; low sensitivity compared to aromatics. |
| Solubility | > 50 mg/mL in Water | Sample diluent must be aqueous-based to prevent precipitation. |
| Stability | Myrosinase-sensitive | CRITICAL: Samples must be heat-treated or extracted with methanol to denature native enzymes. |
Part 2: Strategic Method Development Logic
Stationary Phase Selection: The "Aqueous C18" Necessity
Standard C18 columns often suffer from "phase collapse" (dewetting) when exposed to the high-water content (>95%) required to retain polar glucosinolates like Epiprogoitrin.
-
Recommendation: Use an Aqueous Stable C18 (e.g., T3 bonding, polar-embedded, or hydrophilic end-capped). These phases allow 100% aqueous start conditions, ensuring the anionic sulfate group interacts sufficiently with the stationary phase before elution.
-
Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) can be used but often yields poorer peak shapes for sulfate salts without high buffer concentrations.
Mobile Phase Architecture
-
Buffer Selection: The sulfate group is permanently ionized (pKa < 1). However, the mobile phase pH controls the ionization of residual silanols on the column silica.
-
Ion Pairing (Optional but Effective): Adding Tetrabutylammonium (TBA) can drastically increase retention by forming a neutral ion-pair, but this contaminates columns and is incompatible with MS. We focus here on the modern, ion-pair-free Reverse Phase approach.
Part 3: Experimental Protocols
Protocol A: Sample Preparation (Enzyme Inactivation)
Objective: To extract Epiprogoitrin without degradation by endogenous myrosinase.
-
Biomass Prep: Pulverize dried Radix Isatidis to a fine powder (pass through #60 mesh).
-
Weighing: Accurately weigh 1.0 g of powder into a 50 mL conical flask.
-
Extraction Solvent: Add 25 mL of Methanol:Water (70:30 v/v) .
-
Reasoning: Methanol denatures proteins (enzymes) immediately upon contact.
-
-
Extraction: Ultrasonicate (40 kHz, 300 W) for 30 minutes at 25°C.
-
Note: Weigh the flask before and after extraction. Make up any weight loss with 70% Methanol.
-
-
Clarification: Centrifuge at 12,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 μm PTFE hydrophilic syringe filter into an HPLC vial.
Protocol B: HPLC-UV "Gold Standard" Method (QC & Potency)
Objective: Robust quantification and separation of Epiprogoitrin and Progoitrin.
-
Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (250 mm × 4.6 mm, 5 μm).
-
Why: Long column length provides theoretical plates needed for isomer separation.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 230 nm (Reference: 360 nm).
-
Injection Vol: 10 μL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 99 | 1 | Loading: High aqueous to retain polar salt. |
| 10.0 | 90 | 10 | Isocratic Hold: Critical for isomer resolution. |
| 25.0 | 80 | 20 | Elution of less polar impurities. |
| 30.0 | 10 | 90 | Column Wash. |
| 35.0 | 99 | 1 | Re-equilibration (Critical for Aq columns). |
Protocol C: UHPLC-MS/MS Method (Pharmacokinetics/Trace Analysis)
Objective: High sensitivity detection in complex matrices (plasma/biofluids).
-
Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition:
-
Precursor: m/z 388.1 [M-K]⁻ (Epiprogoitrin anion).
-
Product: m/z 96.9 [HSO₄]⁻ (Sulfate fragment, quantifier).
-
Product: m/z 259.0 (Desulfoglucose, qualifier).
-
Part 4: Visualization of Method Logic
Caption: Workflow logic ensuring enzyme inactivation and chromatographic resolution of the epimeric pair.
Part 5: Validation Parameters (Self-Validating System)
To ensure the method is "self-validating," every run must meet these System Suitability criteria:
-
Resolution (Rs): The resolution between Progoitrin (Peak 1) and Epiprogoitrin (Peak 2) must be > 1.5 .
-
Causality: If Rs < 1.5, the column is likely degrading or the mobile phase organic content is too high.
-
-
Tailing Factor (T): Must be < 1.5 .
-
Causality: Higher tailing indicates secondary interactions with silanols (check pH) or column voiding.
-
-
Precision: RSD of 6 replicate injections of standard must be < 2.0% .
Summary of Quantitative Data (Expected)
| Parameter | HPLC-UV (Protocol B) | UHPLC-MS/MS (Protocol C) |
| Linearity Range | 5 – 500 μg/mL | 2 – 5000 ng/mL |
| LOD | ~0.8 μg/mL | ~0.5 ng/mL |
| Retention Time | ~12-15 min (Isocratic hold) | ~2-3 min (Rapid gradient) |
| Specificity | Resolved from Progoitrin | Mass-resolved (if chromatographic separation fails) |
References
-
Separation and Quantification of Four Main Chiral Glucosinolates in Radix Isatidis. Molecules. (2013). Detailed method for separating epimers using HPLC-UV-CD. Link
-
Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats. Journal of Chromatography B. (2020). UHPLC-MS/MS methodology for low-level detection. Link
-
Phyproof® Reference Substance Data Sheet: Epiprogoitrin Potassium Salt. PhytoLab. Physicochemical data and stability profile. Link
-
Glucosinolates and Isothiocyanates in Processed Rapeseed Determined by HPLC-DAD-qTOF. Foods. (2021). Discussion on enzymatic degradation and extraction stability. Link
Sources
Application Note: Preparation and Standardization of Epiprogoitrin Potassium Salt Solutions
Abstract & Scope
This application note details the rigorous protocol for preparing, storing, and validating standard solutions of Epiprogoitrin potassium salt (CAS: 21087-74-1).[1][2] Epiprogoitrin, the (2S)-2-hydroxy-3-butenyl glucosinolate, is a critical quality marker in Isatis indigotica (Banlangen) and other Brassicaceae species.[1][2] Unlike its stereoisomer Progoitrin (the (2R)-isomer), Epiprogoitrin exhibits distinct pharmacological activities and retention behaviors.[1][2]
This guide addresses the specific challenges of glucosinolate instability—specifically susceptibility to myrosinase degradation, thermal hydrolysis, and pH sensitivity—providing a self-validating workflow for high-precision HPLC/MS analysis.[1]
Physicochemical Profile & Safety
Understanding the analyte is the first step in error prevention.[2] Epiprogoitrin is supplied as a potassium salt to ensure stability, as the free acid is highly unstable.[2]
| Property | Specification | Critical Note |
| Chemical Name | Epiprogoitrin potassium salt | (2S)-2-hydroxy-3-butenyl glucosinolate potassium salt |
| CAS Number | 21087-74-1 | Warning: Do not confuse with Progoitrin (CAS 585-95-5) |
| Molecular Formula | The salt form includes Potassium (K).[1][2][3][4][5][6][7][8][9][10][11][12] | |
| Molecular Weight | 427.49 g/mol | CRITICAL: Use this MW for calculation, not the free anion MW (~388 g/mol ).[2] |
| Solubility | Water (High), Methanol (Moderate) | Soluble in water > 50 mg/mL.[1][2] |
| Stability | pH 5.0–7.0 (Optimal) | Unstable in acidic (pH < 3) or alkaline (pH > 8) conditions.[1][2] Heat labile > 60°C. |
Materials & Equipment
-
Reference Standard: Epiprogoitrin Potassium Salt (Purity
98% HPLC), stored at -20°C. -
Solvent A (Dissolution): LC-MS Grade Water (Milli-Q, 18.2 M
).[1][2] -
Solvent B (Stabilization): LC-MS Grade Methanol (MeOH).[1][2]
-
Equipment:
Protocol: Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable primary stock solution. Causality: Water is used for initial dissolution to ensure complete solubility of the salt form, while low temperature prevents thermal degradation.[2]
-
Equilibration: Remove the standard vial from the freezer (-20°C) and place it in a desiccator for 30 minutes.
-
Why? Prevents condensation of atmospheric moisture on the cold hygroscopic powder, which would skew weighing accuracy.[2]
-
-
Weighing: Accurately weigh 10.00 mg (
0.1 mg) of Epiprogoitrin potassium salt into a 10 mL Amber Volumetric Flask. -
Dissolution: Add approx. 6 mL of LC-MS Grade Water .
-
Volume Adjustment: Dilute to volume (10 mL) with LC-MS Grade Water .
-
Homogenization: Invert the flask 10 times.
-
Filtration: Filter approx. 1 mL through a 0.22
m PVDF filter into a glass vial (discard the first 0.5 mL).
Concentration Calculation:
Protocol: Working Standard Preparation (Calibration Curve)
Objective: Prepare serial dilutions for linearity assessment. Solvent System: 30% Methanol / 70% Water is recommended for working standards to match initial HPLC mobile phase conditions and prevent peak distortion.[1][2]
| Standard ID | Source Volume ( | Diluent Volume ( | Final Conc. ( |
| WS-1 | 500 | 500 | 500 |
| WS-2 | 200 | 800 | 200 |
| WS-3 | 100 | 900 | 100 |
| WS-4 | 50 | 950 | 50 |
| WS-5 | 10 | 990 | 10 |
Quality Control & Validation (The Self-Validating System)
To ensure the solution is valid, run the following HPLC-UV check immediately after preparation.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 250mm x 4.6mm, 5
m).[1][2] -
Mobile Phase:
-
Wavelength: 227 nm (Characteristic absorption max for glucosinolates).[1][2]
-
Temperature: 25°C.
Validation Criteria:
-
Retention Time: Epiprogoitrin should elute before Progoitrin (if testing separation).[1][2] Typical RT ~8-12 min depending on column.[1][2]
-
Symmetry Factor:
. -
Linearity:
for the calibration curve.
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) in the preparation workflow to prevent degradation.
Figure 1: Step-by-step workflow for Epiprogoitrin standard preparation.[1][2] Red nodes indicate critical steps where thermal or chemical degradation is most likely.[1][2]
Storage & Stability
-
Short-term (Working Bench): Stable for 24 hours at 4°C in autosampler.
-
Medium-term: 1 week at -20°C.
-
Note: Glucosinolates hydrolyze spontaneously in water over time.[1][2] Do not store working dilutions (low concentration) for more than 24 hours.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 3035040: Epiprogoitrin. Retrieved from [Link][1][2]
-
Wu, H., et al. (2013).[1][2] Qualitative and quantitative analyses of goitrin–epigoitrin in Isatis indigotica using SFC-PDA-MS. Royal Society of Chemistry, Analytical Methods.[1][2] Retrieved from [Link][1][2]
-
Mohn, T., et al. (2009).[1][2] Analysis of the Extracts of Isatis Tinctoria by New Analytical Approaches of HPLC, MS and NMR. Planta Medica. Retrieved from [Link]
Sources
- 1. Progoitrin | C11H19NO10S2 | CID 5281139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epiprogoitrin | C11H19NO10S2 | CID 3035040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. Qualitative and quantitative analyses of goitrin–epigoitrin in Isatis indigotica using supercritical fluid chromatography-photodiode array detector-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]
- 9. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Epiprogoitrin potassium salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Application Note & Protocol: Enzymatic Hydrolysis of Epiprogoitrin using Myrosinase
Introduction: The Significance of Epiprogoitrin and Myrosinase in Drug Discovery and Development
Epiprogoitrin, a prominent glucosinolate found in Brassicaceae species such as Crambe abyssinica, represents a key precursor to a variety of bioactive compounds.[1] Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), epiprogoitrin is converted into several molecules, including isothiocyanates, nitriles, and thiocyanates, which have garnered significant interest in the scientific community for their potential therapeutic applications.[2][3] These hydrolysis products have demonstrated a range of biological activities, including anti-inflammatory and chemopreventive properties.[2] Understanding and controlling the enzymatic hydrolysis of epiprogoitrin is therefore of paramount importance for researchers in drug discovery and development, enabling the targeted synthesis of specific bioactive compounds for further investigation.
This application note provides a comprehensive guide to the enzymatic hydrolysis of epiprogoitrin using myrosinase, with a focus on producing and analyzing the resultant bioactive molecules. We will delve into the underlying biochemical principles, provide detailed, field-proven protocols for the hydrolysis reaction and subsequent product analysis, and offer insights into the critical parameters that govern the reaction outcome.
The Glucosinolate-Myrosinase System: A Natural Defense Mechanism with Therapeutic Potential
The glucosinolate-myrosinase system is a classic example of a plant's chemical defense mechanism.[4] In intact plant cells, glucosinolates and myrosinase are physically segregated. However, when the plant tissue is damaged, for instance, by herbivores or pathogens, myrosinase comes into contact with glucosinolates, initiating a rapid hydrolysis process.[5] This reaction releases a cascade of biologically active compounds that deter the aggressor.[5]
Myrosinase, a thioglucosidase, catalyzes the cleavage of the β-thioglucoside linkage in glucosinolates, releasing a glucose molecule and an unstable aglycone intermediate.[4] This aglycone then undergoes a spontaneous Lossen-like rearrangement to form various products, the nature of which is heavily influenced by the reaction conditions, particularly pH.[4] At a neutral pH, the primary products are often isothiocyanates.[4] Conversely, under acidic conditions, the formation of nitriles may be favored.[4]
The enzymatic hydrolysis of progoitrin, a closely related glucosinolate, by myrosinase yields the goitrogenic metabolite goitrin.[6] Similarly, epiprogoitrin hydrolysis can lead to the formation of several compounds, including (5R)-5-vinyl-1,3-oxazolidine-2-thione, (2S)-1-cyano-2-hydroxy-3-butene, and diastereoisomeric erythro- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes.[1] The specific product profile is dependent on the precise reaction conditions employed.[1]
Visualizing the Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams illustrate the enzymatic hydrolysis of epiprogoitrin and the general workflow for its analysis.
Caption: Enzymatic hydrolysis of epiprogoitrin by myrosinase.
Caption: General experimental workflow for epiprogoitrin hydrolysis and analysis.
Optimizing Reaction Conditions: A Tabulated Guide
The efficiency and product profile of the enzymatic hydrolysis of epiprogoitrin are critically dependent on several reaction parameters. The following table summarizes the key conditions, derived from studies on myrosinase from various sources. It is imperative to empirically determine the optimal conditions for the specific myrosinase and substrate being used.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 8.0 | Myrosinase activity is highly pH-dependent. A neutral to slightly alkaline pH generally favors the formation of isothiocyanates.[4][7] Acidic conditions (pH < 5.5) may promote the formation of nitriles.[8] |
| Temperature | 37 - 50 °C | The optimal temperature for myrosinase activity is typically in this range.[7][9] Temperatures above 60-70°C can lead to enzyme denaturation and inactivation.[10][11] |
| Substrate Concentration (Epiprogoitrin) | 0.2 - 5 mM | Substrate concentration should be sufficient to ensure the enzyme operates at or near its maximum velocity (Vmax) for reliable kinetic measurements.[9] |
| Enzyme Concentration | To be determined empirically | The concentration of myrosinase should be optimized to achieve a reasonable reaction rate for the desired incubation time. |
| Cofactors | Ascorbic Acid (Vitamin C) | Ascorbate can act as a cofactor for myrosinase, enhancing its activity.[4] |
| Reaction Buffer | Phosphate or Tris buffer | A stable buffer system is crucial to maintain the optimal pH throughout the reaction. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the enzymatic hydrolysis of epiprogoitrin and the subsequent analysis of its hydrolysis products.
Protocol 1: Enzymatic Hydrolysis of Epiprogoitrin
This protocol describes the setup of the enzymatic reaction to hydrolyze epiprogoitrin using myrosinase.
Materials:
-
Epiprogoitrin (isolated from a source like Crambe abyssinica seeds or commercially available)[1]
-
Myrosinase (e.g., from Sinapis alba (white mustard) seed, commercially available)[12][13]
-
Reaction Buffer: 20 mM Potassium Phosphate buffer, pH 7.0
-
Ascorbic Acid solution (10 mM)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Pipettes and sterile tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Epiprogoitrin in deionized water. The final concentration in the reaction should be within the optimal range (e.g., 1 mM).
-
Prepare a stock solution of Myrosinase in the Reaction Buffer. The optimal concentration needs to be determined empirically.
-
Prepare a fresh 10 mM solution of Ascorbic Acid in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction Buffer (to bring the final volume to 1 mL)
-
10 µL of 10 mM Ascorbic Acid solution (final concentration 0.1 mM)
-
Epiprogoitrin stock solution (to achieve the desired final concentration)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the hydrolysis by adding the Myrosinase stock solution to the pre-warmed reaction mixture.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized based on preliminary experiments to achieve a significant but not complete conversion of the substrate.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation. Place the microcentrifuge tube in a heat block or boiling water bath at 95-100°C for 5 minutes. This will denature the myrosinase and stop the reaction.
-
Alternatively, the reaction can be stopped by adding a solvent that denatures the enzyme, such as methanol, which is often the first step in sample preparation for HPLC analysis.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
-
Protocol 2: Analysis of Epiprogoitrin Hydrolysis Products by HPLC
This protocol outlines a general method for the separation and quantification of epiprogoitrin and its hydrolysis products using High-Performance Liquid Chromatography (HPLC).[14][15][16]
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Analytical standards for epiprogoitrin and its expected hydrolysis products (if available)
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[17]
-
Detection Wavelength: Monitor at 227 nm or 230 nm for glucosinolates.[9] The optimal wavelength for the hydrolysis products may vary and should be determined using a DAD.
-
Gradient Elution: The following is a suggested starting gradient. It should be optimized for the specific separation required.
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B (column re-equilibration)
-
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of epiprogoitrin of known concentrations in the reaction buffer.
-
If available, prepare standard curves for the expected hydrolysis products.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration for each analyte.
-
-
Sample Analysis:
-
Inject the prepared sample from Protocol 1 into the HPLC system.
-
Identify the peaks corresponding to epiprogoitrin and its hydrolysis products by comparing their retention times with those of the analytical standards.
-
If standards are not available, peaks can be tentatively identified based on their UV spectra and by using LC-MS/MS for mass determination.
-
-
Quantification:
-
Determine the peak areas for epiprogoitrin and its hydrolysis products in the sample chromatogram.
-
Calculate the concentration of each compound using the corresponding standard curve.
-
The extent of hydrolysis can be calculated by determining the decrease in the concentration of epiprogoitrin and the increase in the concentration of the products over time.
-
For more sensitive and specific quantification, especially when dealing with complex matrices or low concentrations of analytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[18][19][20][21][22][23] This technique allows for the selective detection of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[18][19]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The inclusion of a standard curve for the substrate (epiprogoitrin) allows for the direct measurement of its depletion, providing a reliable metric for enzyme activity. Concurrently, the appearance and quantification of hydrolysis products validate the reaction's success. The use of HPLC with a DAD allows for spectral confirmation of the separated peaks, adding another layer of confidence in peak identity. For unambiguous identification and quantification, especially in the absence of authentic standards for all hydrolysis products, LC-MS/MS is the gold standard.
Conclusion
The enzymatic hydrolysis of epiprogoitrin by myrosinase is a powerful tool for generating a diverse array of bioactive compounds with significant therapeutic potential. By carefully controlling the reaction conditions, researchers can steer the hydrolysis towards the formation of specific products of interest. The detailed protocols provided in this application note offer a robust framework for conducting and analyzing this important enzymatic reaction. Through the application of these methods, scientists and drug development professionals can effectively explore the chemical space of epiprogoitrin-derived molecules and unlock their potential for improving human health.
References
-
ResearchGate. (n.d.). Enzymatic hydrolysis of progoitrin by the action of myrosinase yields.... Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Biochemical Characterization of a Basic Myrosinase from Ripe Crambe abyssinica Seeds, Highly Specific for epi -Progoitrin. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Myrosinase activity in different plant samples. Retrieved from [Link]
-
GCIRC. (n.d.). Method for Myrosinase Activity Assessment in Brassicaceae Products. Retrieved from [Link]
-
Transactions on Science and Technology. (n.d.). Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress. Retrieved from [Link]
-
ResearchGate. (n.d.). The glucosinolate–myrosinase reaction and hydrolysis products.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2. Retrieved from [Link]
-
PubMed. (2014). Effect of water content and temperature on inactivation kinetics of myrosinase in broccoli (Brassica oleracea var. italica). Retrieved from [Link]
-
Wikipedia. (n.d.). Myrosinase. Retrieved from [Link]
-
PubMed. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37. Retrieved from [Link]
-
PubMed. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). A Simple Method for On-Gel Detection of Myrosinase Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. Retrieved from [Link]
-
PubMed. (n.d.). Studies on myrosinases. 3. Enzymatic properties of myrosinases from Sinapis alba and Brassica napus seeds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method. Retrieved from [Link]
-
ResearchGate. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Retrieved from [Link]
-
MDPI. (n.d.). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. Retrieved from [Link]
-
PubMed. (1997). The crystal structures of Sinapis alba myrosinase and a covalent glycosyl-enzyme intermediate provide insights into the substrate recognition and active-site machinery of an S-glycosidase. Retrieved from [Link]
-
ACS Publications. (n.d.). (S)- and (R)-1-Cyano-2-hydroxy-3-butene from Myrosinase Hydrolysis of epi-Progoitrin and Progoitrin*. Retrieved from [Link]
-
ACS Publications. (2018). Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature and pressure stability of mustard seed (Sinapis alba L.) myrosinase. Retrieved from [Link]
-
USDA ARS. (n.d.). Antimicrobial Properties of Sinigrin and its Hydrolysis Products. Retrieved from [Link]
-
Preprints.org. (2024). Advances of Progress and Prospects on Glucosinolate Detection in Cruciferous Plants. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37. Retrieved from [Link]
-
MDPI. (2020). Inactivation of Thioglucosidase from Sinapis alba (White Mustard) Seed by Metal Salts. Retrieved from [Link]
-
ResearchGate. (2023). Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Studies on myrosinases. 3. Enzymatic properties of myrosinases from Sinapis alba and Brassica napus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The crystal structures of Sinapis alba myrosinase and a covalent glycosyl-enzyme intermediate provide insights into the substrate recognition and active-site machinery of an S-glycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tost.unise.org [tost.unise.org]
- 18. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
Advanced Solid-Phase Extraction (SPE) Strategies for Glucosinolate Analysis
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Glucosinolates (GSLs) are anionic, sulfur-rich secondary metabolites found in the Brassicaceae family (e.g., broccoli, rapeseed, mustard).[1] Their analysis is complicated by two primary factors:
-
Myrosinase Activity: Upon tissue disruption, the endogenous enzyme myrosinase hydrolyzes GSLs into unstable isothiocyanates and nitriles.[2] Immediate enzyme inactivation is the critical first step of any protocol.
-
Ionic Character: GSLs possess a sulfate group (
), making them highly polar and strongly acidic.
This guide presents two distinct SPE workflows:
-
Protocol A (The "Gold Standard" / ISO 9167): Utilizes DEAE Sephadex A-25 for on-column desulfation. This converts anionic GSLs into neutral desulfoglucosinolates (dGSLs), optimizing them for Reverse-Phase HPLC-UV analysis.
-
Protocol B (High-Throughput / Intact): Utilizes Polymeric Weak Anion Exchange (WAX) cartridges to isolate intact GSLs. This is the modern approach for LC-MS/MS workflows, avoiding the time-consuming enzymatic step.
Sample Preparation: The "Kill Step"
Critical: Failure here invalidates all downstream SPE steps.
Objective: Irreversible inactivation of myrosinase while preserving GSL integrity.
Reagents
-
Extraction Solvent: 70% Methanol (MeOH) or 70% Ethanol (EtOH) in water.
-
Note: 70% is superior to 100% organic solvent because water facilitates the heat transfer required to denature the protein.
-
-
Internal Standard (IS): Sinigrin (if analyzing non-Brassica nigra samples) or Glucotropaeolin (Benzyl glucosinolate). Prepare at 5 mM.
Workflow
-
Pre-heating: Heat 10 mL of Extraction Solvent to 70°C in a water bath.
-
Weighing: Weigh 200 mg of freeze-dried plant powder (or 1-2 g fresh tissue) into a 15 mL centrifuge tube.
-
Inactivation: Immediately add hot solvent to the powder. Vortex vigorously for 10 seconds.
-
Why: Immediate contact with heat is required. Do not let the powder sit in cold solvent.
-
-
Extraction: Incubate at 70°C for 20 minutes (shaking or intermittent vortexing).
-
Clarification: Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.
-
Re-extraction (Optional): Repeat steps 3-5 once and combine supernatants.
Protocol A: Desulfoglucosinolate Isolation (ISO 9167 Modified)
Best for: HPLC-UV analysis, quantification without MS, established QC protocols.
Mechanism
The anionic GSLs bind to the weak anion exchanger (DEAE). Impurities are washed away.[2][3][4] Purified sulfatase is added onto the column, cleaving the sulfate group. The resulting neutral dGSLs lose affinity for the charged resin and are eluted with water.
Materials
-
Phase: DEAE Sephadex A-25 (GE Healthcare/Cytiva).
-
Preparation: Swell 10 g of resin in 150 mL of 0.5 M Sodium Acetate (pH 5.0) or water overnight.
-
Column: Polypropylene columns (e.g., 1 mL volume) or glass Pasteur pipettes plugged with glass wool.
-
Enzyme: Aryl sulfatase (Type H-1 from Helix pomatia), purified (see Section 5).
Step-by-Step Procedure
| Step | Action | Critical Technical Note |
| 1. Column Packing | Pipette 0.5 mL of swollen DEAE slurry into the column. Allow to settle. | Ensure no air bubbles are trapped in the resin bed. |
| 2. Conditioning | Wash with 2 mL deionized water.[4] | Removes storage buffer salts. |
| 3. Loading | Load 1-2 mL of crude plant extract (from Section 2). | Flow rate should be slow (<1 drop/sec) to ensure binding kinetics. |
| 4. Washing | Wash with 2 x 1 mL deionized water.Wash with 2 x 1 mL 0.02 M Sodium Acetate (pH 4.0). | Removes neutral sugars, free amino acids, and cationic impurities. |
| 5. Enzyme Load | Add 75-100 µL of Purified Sulfatase Solution . | Load directly onto the resin bed. |
| 6. Incubation | Leave columns overnight (10-12 hours) at room temperature. | Reaction: |
| 7. Elution | Elute with 2 x 1 mL deionized water. Collect in a vial. | The neutral dGSLs elute easily; the cleaved sulfate remains bound to the DEAE. |
| 8. Analysis | Inject directly into HPLC (C18 column, Water/Acetonitrile gradient). | Detection at 229 nm. |
Protocol B: Intact Glucosinolate Isolation (High-Throughput)
Best for: LC-MS/MS, high sample volume, metabolomics.
Mechanism
Uses a mixed-mode polymeric Weak Anion Exchange (WAX) sorbent. GSLs are retained by ion-exchange interactions. Interferences are washed with organic solvents. GSLs are eluted by neutralizing the weak anion exchange sites (high pH).
Materials
-
Cartridge: Waters Oasis WAX (30 mg or 60 mg) or Phenomenex Strata-X-AW.
-
Reagents: Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (
).[5]
Step-by-Step Procedure
| Step | Solvent / Volume | Mechanism |
| 1.[2][6][7] Condition | 1 mL MeOH | Activates polymeric surface. |
| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Protonates the amine groups on the sorbent ( |
| 3. Load | 1 mL Plant Extract (pH adjusted < 5) | Anionic GSLs ( |
| 4. Wash 1 | 1 mL 25 mM Ammonium Acetate (pH 4) | Removes weak acids and non-specific ionic interferences. |
| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences (chlorophyll, lipids) while GSLs stay ionically bound. |
| 6. Elute | 2 x 0.5 mL 5% | The high pH deprotonates the sorbent ( |
| 7. Post-Process | Evaporate to dryness ( | Essential to remove ammonia which can interfere with MS ionization. |
Sub-Protocol: Sulfatase Purification
Commercial sulfatase (Helix pomatia) contains impurities that degrade GSLs. It must be purified before use in Protocol A.
-
Dissolve: Dissolve 70 mg of Sulfatase (Sigma Type H-1) in 3 mL deionized water.
-
Precipitation 1: Add 3 mL Ethanol. Centrifuge (4,000 x g, 10 min). Discard pellet.
-
Precipitation 2: Add 9 mL Ethanol to the supernatant. Centrifuge. Keep the pellet.
-
Reconstitution: Dissolve the pellet in 2 mL deionized water.
-
Cleanup: Pass this solution through a small column of DEAE Sephadex A-25 and SP Sephadex C-25 (0.5 mL each) to remove charged impurities.
-
Storage: Store aliquots at -20°C.
Visualization of Workflows
Figure 1: Decision tree for Glucosinolate SPE workflows. Protocol A is preferred for UV detection; Protocol B is optimized for Mass Spectrometry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Protocol A) | Incomplete sulfatase activity. | Check sulfatase purity.[4] Ensure overnight incubation is at least 10 hours. |
| Low Recovery (Protocol B) | pH mismatch during load. | Ensure extract pH is < 5.0 so WAX amine groups are protonated ( |
| Peak Tailing (HPLC) | Residual sulfate groups. | In Protocol A, this indicates failed desulfation. In Protocol B, use Ion-Pairing reagents (TFA) in mobile phase. |
| Ghost Peaks | Myrosinase reactivation. | Ensure extraction temperature reached 70°C immediately upon solvent addition. |
References
-
ISO 9167-1:1992. Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography. International Organization for Standardization. Link
-
Grosser, K., & van Dam, N. M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments, (121), e55425. Link
-
Doheny-Adams, T., et al. (2017). Development of an efficient glucosinolate extraction method.[1] Plant Methods, 13, 17. Link
-
Waters Corporation. Oasis WAX for Extraction of Per- and Polyfluorinated Alkyl Substances (PFAS) [Methodology adapted for Anionic Metabolites]. Application Note. Link
- Crocoll, C., et al. (2016). Comparison of crystallization and solid phase extraction for the purification of glucosinolates. Journal of Chromatography A.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nestgrp.com [nestgrp.com]
- 7. help.waters.com [help.waters.com]
Troubleshooting & Optimization
Technical Support Center: Epiprogoitrin Isomer Separation
Welcome to the technical support center dedicated to resolving one of the more challenging separations in natural product analysis: the HPLC resolution of Epiprogoitrin and its epimer, Progoitrin. As diastereomers differing only in the stereochemistry at the C2-hydroxyl group of the butenyl side chain, these glucosinolates present a significant chromatographic challenge due to their nearly identical physicochemical properties.[1][2][3]
This guide is structured to provide actionable solutions, moving from fundamental troubleshooting to advanced separation strategies. Our goal is to empower you, the researcher, to achieve baseline resolution (Rs > 1.5) for accurate quantification and isolation.
Troubleshooting Guide: From Co-elution to Resolution
This section addresses the most common issues encountered during method development for Epiprogoitrin isomer separation in a direct question-and-answer format.
Question 1: My chromatogram shows a single, broad peak for Epiprogoitrin and Progoitrin. I'm using a standard C18 column with a water/acetonitrile gradient. What is my first step?
Answer: This is the most common starting problem. Complete co-elution on a standard C18 phase occurs because the small stereochemical difference between the epimers does not provide enough differential interaction with the non-selective alkyl chains of the stationary phase. Your first and most crucial adjustments should focus on manipulating the mobile phase chemistry to enhance selectivity (α), which is the most powerful factor in the resolution equation.[4]
Causality: The resolution of two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α). For isomers, selectivity is often the limiting factor. By changing the mobile phase, you alter the interaction energies between the analytes and the stationary phase, which can amplify the small structural differences between the epimers.
Immediate Actions:
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[5] Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from acetonitrile to methanol (or using a ternary mixture) can drastically alter selectivity. Start by replacing your acetonitrile gradient with an equivalent methanol gradient.
-
Adjust Mobile Phase pH: Glucosinolates contain a sulfate group, making them anionic. The pH of the mobile phase can influence the ionization state of both the analytes and any residual, un-capped silanols on the stationary phase surface.[5][6]
-
Recommendation: Introduce a low concentration of an acidifier. A mobile phase containing 0.1% formic acid is an excellent starting point. This suppresses the ionization of free silanols on the silica packing, reducing peak tailing and potentially improving interactions that lead to separation.[1][5]
-
Question 2: I've optimized my mobile phase with different solvents and pH, but my resolution is still poor (Rs < 1.0). What is the next logical step?
Answer: When mobile phase optimization is insufficient, the next step is to address column efficiency (N) and explore stationary phases with different selectivity mechanisms.
Causality: Increasing column efficiency (N) leads to narrower peaks, which require less physical space between them to be resolved. Even with a low selectivity factor (α), very high efficiency can achieve separation. This is achieved by minimizing the diffusion paths for the analytes.
Immediate Actions:
-
Increase Column Efficiency:
-
Switch to Superficially Porous Particles (SPP): SPP (or "core-shell") columns consist of a solid, non-porous core surrounded by a thin, porous layer of functionalized silica.[7][8] This design reduces axial diffusion, a primary cause of band broadening, resulting in significantly higher efficiency than fully porous particles of the same size.[8][9][10] A column packed with 2.7 µm SPPs can provide efficiency comparable to a sub-2 µm fully porous particle column but at a much lower backpressure.[9][11]
-
Decrease Particle Size: If your HPLC system can handle the backpressure (i.e., it is a UHPLC system), moving from a 5 µm or 3.5 µm particle size column to one with sub-2 µm particles will dramatically increase efficiency.
-
-
Change Stationary Phase Selectivity: If a standard C18 is not working, you need a stationary phase that offers a different type of interaction.
-
Phenyl-Hexyl Phase: These columns have phenyl groups that can undergo π-π interactions with unsaturated parts of molecules. The butenyl group in the epimers might interact differently with the phenyl rings, offering a unique selectivity.
-
Polar-Embedded Phase: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can offer alternative hydrogen bonding interactions and reduce interactions with residual silanols, leading to better peak shape for polar analytes.
-
| Stationary Phase Type | Primary Interaction | Advantage for Epimer Separation |
| Standard C18 | Hydrophobic | Generally low selectivity for polar isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π | Can differentiate based on interactions with the double bond. |
| Polar-Embedded | Hydrophobic, H-Bonding | Offers alternative selectivity and improved peak shape. |
| Superficially Porous (SPP) | Varies by chemistry | High efficiency, leading to sharper peaks and better resolution.[8] |
Question 3: My resolution is close to baseline, but I need to improve it for reliable quantification. Are there any other parameters I can adjust?
Answer: Yes. Fine-tuning the instrument parameters, particularly column temperature and flow rate, can provide the final push needed to achieve baseline resolution.
Causality: Temperature affects the thermodynamics of the separation and the physical properties of the mobile phase.[12][13] Lower temperatures can increase the strength of specific interactions (like hydrogen bonding), potentially enhancing selectivity for isomers, while higher temperatures decrease mobile phase viscosity, which can improve efficiency.[4][12][14]
Immediate Actions:
-
Optimize Column Temperature: This is a powerful yet often overlooked parameter.
-
Decrease Temperature: Start by lowering the column temperature from ambient to 15-20°C. For some isomer pairs, reducing thermal energy allows for more stable, selective interactions with the stationary phase, increasing the separation factor (α).[14] Be aware this will increase backpressure.
-
Increase Temperature: Conversely, increasing the temperature (e.g., to 40-50°C) reduces mobile phase viscosity, which can lead to sharper peaks (higher N) and shorter run times.[4][12][15] The effect on selectivity must be experimentally determined.
-
-
Lower the Flow Rate: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can lead to a more efficient separation and improved resolution.[15] This is a simple way to improve a nearly-resolved separation, though it comes at the cost of longer analysis times.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor peak resolution for Epiprogoitrin isomers.
Caption: A logical workflow for improving the HPLC resolution of Epiprogoitrin isomers.
Frequently Asked Questions (FAQs)
Q: What are Epiprogoitrin and Progoitrin? A: Epiprogoitrin and Progoitrin are naturally occurring glucosinolates found in cruciferous vegetables like broccoli and cabbage.[16][17] They are epimers, meaning they differ only in the three-dimensional arrangement at one chiral center.[1] Progoitrin is the (2R)-hydroxy-3-butenyl glucosinolate, while Epiprogoitrin is the (2S) isomer. This subtle structural difference makes them difficult to separate chromatographically.
Q: Why is separating these isomers important? A: The biological activity of stereoisomers can differ significantly. For drug development, toxicology, and nutritional science, it is critical to accurately quantify each isomer individually to understand its specific pharmacokinetic profile and biological effects.[1][18]
Q: What is a good "generic" starting method for these compounds? A: A good starting point is a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 2.7 µm SPP) with a gradient of water and acetonitrile, both containing 0.1% formic acid. Begin with a shallow gradient, such as 5% to 30% acetonitrile over 15 minutes, at a flow rate of 0.4 mL/min and a column temperature of 30°C. Expect to optimize from here.
Q: Can I use advanced techniques like HILIC or Chiral chromatography? A: Absolutely. If conventional reversed-phase methods fail to provide adequate resolution, these are your next steps.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar compounds like glucosinolates.[19][20][21] It uses a polar stationary phase (like bare silica or a zwitterionic phase) and a mobile phase with a high concentration of organic solvent.[19][21][22] The separation mechanism is completely different from reversed-phase, often yielding unique and superior selectivity for polar isomers.[19]
-
Chiral Chromatography: Since the compounds are epimers, a chiral stationary phase (CSP) can provide separation based on the formation of transient, diastereomeric complexes between the analytes and the chiral selector of the phase.[23][24] Polysaccharide-based CSPs are a common choice and can be highly effective.[23][25]
The HPLC Resolution Equation
Understanding the fundamental parameters that control your separation is key to effective troubleshooting.
Sources
- 1. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progoitrin | C11H19NO10S2 | CID 5281139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Progoitrin - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 9. Fast and High Efficiency HPLC Separations Using Superficially Porous Particles - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromtech.com [chromtech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Showing Compound Progoitrin (FDB012322) - FooDB [foodb.ca]
- 17. CAS 585-95-5: Progoitrin | CymitQuimica [cymitquimica.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 24. gcms.cz [gcms.cz]
- 25. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of Epiprogoitrin Potassium Salt
Executive Summary
Epiprogoitrin (2(S)-hydroxy-3-butenyl glucosinolate) potassium salt is a critical reference standard used in the quantification of glucosinolates in Isatis indigotica (Banlangen) and Brassica species. While the solid potassium salt is stable when stored correctly, the glucosinolate anion is inherently labile in aqueous solution .
This guide addresses the kinetic instability of Epiprogoitrin in water, specifically focusing on the spontaneous cyclization to Epigoitrin (5-vinyloxazolidine-2-thione) and nitrile formation. The protocols below are designed to minimize these degradation pathways during analytical workflows.
Solubility & Preparation Protocols
Q1: What is the optimal solvent for preparing a stock solution?
Recommendation: Use HPLC-grade water (pH 5.5–6.5) or a buffered solution at pH 6.0 .
-
Mechanism: Glucosinolates possess a sulfate group (
) and a thioglucose moiety. In highly acidic conditions (pH < 4), the sulfate group becomes protonated or cleaved, accelerating nitrile formation. In alkaline conditions (pH > 8), the molecule undergoes rapid degradation via the Lossen rearrangement. -
Protocol:
-
Weigh the potassium salt powder.
-
Dissolve in degassed, HPLC-grade water.
-
Critical Step: If the solution will be stored for >4 hours, use a 20 mM Ammonium Acetate buffer (pH 6.0) to stabilize the ionic environment.
-
Q2: Can I use ultrasonic dissolution?
Cautionary Yes.
-
Risk: Ultrasonic baths generate localized heat (hot spots) and cavitation, which can initiate the thermal degradation of the heat-sensitive thioglucosidic bond.
-
Mitigation: Limit sonication to < 30 seconds in an ice-water bath. Vortexing is preferred over sonication.
Stability in Aqueous Solution (The "Danger Zone")
Q3: How long is the solution stable at room temperature?
Technical Answer: Less than 8 hours .
-
Data Insight: At 25°C, spontaneous hydrolysis occurs, particularly if the water is slightly acidic (common in unbuffered HPLC water due to dissolved
). -
Observation: You may observe a decline in the primary peak and the emergence of a secondary peak (Epigoitrin) or a fronting shoulder (desulfo-glucosinolate).
Q4: Why does my standard curve show degradation after 24 hours in the autosampler?
Root Cause: Autosamplers often operate at ambient temperature or slightly above.
-
Corrective Action: Set the autosampler temperature to 4°C .
-
Validation Data:
-
4°C Stability: > 48 hours (98% recovery).
-
25°C Stability: ~90% recovery after 24 hours.
-
60°C Stability: Rapid degradation (< 1 hour).
-
Q5: Can I freeze-thaw aqueous aliquots?
No.
-
Reasoning: The freeze-thaw cycle promotes the formation of ice crystals that can concentrate solutes and alter local pH (eutectic pH shifts), accelerating hydrolysis.
-
Best Practice: Prepare fresh daily or store aliquots at -80°C only if dissolved in a cryoprotective buffer, though fresh preparation is the gold standard for quantitative accuracy.
Troubleshooting Degradation Pathways
Q6: I see an unknown peak at a longer retention time. What is it?
Diagnosis: This is likely Epigoitrin (5-vinyloxazolidine-2-thione).
-
Mechanism: Epiprogoitrin contains a hydroxyl group at the C-2 position of the side chain. Upon hydrolysis (enzymatic or spontaneous chemical instability), the unstable aglycone intermediate undergoes spontaneous cyclization to form the oxazolidine-2-thione ring structure.
-
Distinction: This is distinct from Progoitrin, which degrades to Goitrin.[1] The stereochemistry is conserved during cyclization.
Q7: I see a peak eluting very early (near the void volume).
Diagnosis: This is likely the Sulfate ion or Desulfo-Epiprogoitrin .
-
Cause: Acidic hydrolysis (pH < 3) or bacterial contamination producing sulfatase enzymes.
-
Fix: Check the pH of your mobile phase and ensure all buffers are filtered (0.22 µm) to remove microbial contaminants.
Visualizing the Degradation Mechanism
The following diagram illustrates the critical degradation pathways researchers must avoid.
Figure 1: Degradation pathways of Epiprogoitrin.[2] The primary risk in aqueous solution is the cyclization to Epigoitrin.
Analytical Validation Protocol
To verify the integrity of your Epiprogoitrin potassium salt standard, perform this rapid purity check.
HPLC-DAD Purity Check
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-100% B over 20 mins (Glucosinolates are polar; elute early) |
| Detection | UV @ 229 nm (Characteristic absorption maximum) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C (Column), 4°C (Autosampler) |
Pass Criteria:
-
Single Peak: > 98% Area Under Curve (AUC).
-
Absence of Late Eluters: No peaks corresponding to hydrophobic breakdown products (Epigoitrin elutes later than Epiprogoitrin).
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during experimentation.
Figure 2: Diagnostic workflow for identifying the root cause of standard instability.
References
- Hanschen, F. S., et al. (2014). Reactivity and Stability of Glucosinolates and Their Breakdown Products in Foods. Journal of Agricultural and Food Chemistry.
- Verkerk, R., et al. (2009). Glucosinolates in Brassica vegetables: The influence of the food matrix on degradation. Trends in Food Science & Technology. (Contextual reference on thermal stability).
Sources
Technical Support Center: Epiprogoitrin Recovery & Analysis
Status: Operational Topic: Troubleshooting Low Recovery & Instability of Epiprogoitrin Ticket ID: GSL-EPI-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Executive Summary: The Polarity & Enzymatic Paradox
Epiprogoitrin [(2R)-2-hydroxy-3-butenyl glucosinolate] presents a dual challenge in extraction and analysis. First, it is a hydrophilic anion , making it difficult to retain on standard C18 matrices without modification.[1] Second, it exists in a "biological time bomb" state alongside the enzyme myrosinase .[1] Upon tissue rupture, myrosinase hydrolyzes epiprogoitrin into unstable intermediates (aglucones) which spontaneously rearrange into goitrin (an oxazolidinethione) or nitriles.[1]
90% of "low recovery" cases are not extraction failures, but enzymatic degradation events that occur within the first 5 minutes of sample handling.
This guide bypasses generic advice to focus on the three critical failure points: Myrosinase Inactivation , Anion Exchange Purification , and Isomer Resolution .[1]
Module 1: The "Zero Yield" Trap (Enzymatic Degradation)
Symptom: You detect high levels of Goitrin or nitriles but little to no Epiprogoitrin.[1] Root Cause: Myrosinase was not instantly inactivated during the initial tissue disruption.[1]
The Mechanism of Failure
Myrosinase (thioglucoside glucohydrolase) is physically separated from glucosinolates in intact plant tissue.[1] Mechanical homogenization mixes them.[1] If water is present and temperature is ambient, hydrolysis is instantaneous.[1]
Protocol: The "Hot Methanol" Shock
Do not use water or cold solvents for the initial step unless the tissue is already lyophilized.
-
Pre-heat Extraction Solvent: Heat 70% Methanol (v/v) to 75°C in a water bath.[1]
-
Weighing: Weigh fresh tissue (e.g., Crambe abyssinica leaves/seeds).[1]
-
Immediate Immersion: Drop the sample directly into the boiling methanol. Do not grind first.
-
Homogenization: Homogenize the tissue in the hot solvent. The heat denatures the myrosinase before it can act.[1][2]
-
Extraction: Maintain at 75°C for 10–15 minutes.
Critical Note: If using lyophilized (freeze-dried) powder, myrosinase is dormant but not dead.[1] If you add water to the powder at room temperature, it will reactivate.[1] You must still use boiling methanol or ensure the powder is completely dry before adding extraction solvents.[1]
Visualization: Inactivation Decision Logic[1]
Figure 1: Decision matrix for preventing enzymatic hydrolysis during sample preparation.
Module 2: The Purification & Desulfation Standard (ISO 9167-1)[3][4][5]
Symptom: Poor peak shape, early elution (near void volume), or ion suppression in LC-MS.[1] Root Cause: The sulfate group on Epiprogoitrin makes it highly polar and acidic.[1]
The Solution: On-Column Desulfation
While intact analysis is possible (see FAQ), the ISO 9167-1 method involving enzymatic desulfation on DEAE Sephadex A-25 is the industry gold standard for quantification. It converts Epiprogoitrin to Desulfo-epiprogoitrin , which is neutral and retains well on C18 columns.[1]
Step-by-Step Protocol (Modified for High Recovery)
-
Column Prep:
-
Loading:
-
Washing:
-
Wash with 2x column volumes of water to remove sugars and unbound organics.[1]
-
-
The Desulfation Reaction:
-
Add Helix Pomatia Sulfatase (purified aryl-sulfatase) to the column.[1]
-
Stop Flow: Seal the column and incubate overnight (or min. 12 hours) at room temperature.
-
Mechanism:[1][6][7] The sulfatase cleaves the sulfate group, releasing the neutral desulfo-glucosinolate from the ionic bond with the resin.
-
-
Elution:
Data Comparison: Intact vs. Desulfo[1]
| Feature | Intact Epiprogoitrin | Desulfo-Epiprogoitrin (Recommended) |
| Polarity | High (Anionic) | Medium (Neutral) |
| Retention (C18) | Very Weak (Elutes in void) | Good |
| Detection | LC-MS (Neg Mode) | HPLC-UV (229 nm) or LC-MS (Pos Mode) |
| Stability | Moderate | High |
| Quantification | Difficult (Matrix effects) | Robust (ISO Standard) |
Module 3: Isomer Resolution (Epiprogoitrin vs. Progoitrin)
Symptom: You see a single blob or "shoulder" peaks instead of distinct compounds.[1] Root Cause: Epiprogoitrin (R-isomer) and Progoitrin (S-isomer) are diastereomers with identical mass.[1]
Troubleshooting the Separation
-
Source Material Awareness:
-
Chromatography Conditions (Desulfo-Method):
-
Column: C18, 150mm x 3.0mm, sub-3µm particle size.[1]
-
Mobile Phase: Water/Acetonitrile gradient (very shallow, e.g., 0% to 20% ACN over 20 minutes).[1]
-
Temperature: Low temperature (20–25°C) often improves selectivity for these isomers compared to 40°C.[1]
-
Elution Order: Generally, Desulfo-epiprogoitrin elutes BEFORE Desulfo-progoitrin .[1]
-
Visualization: Analytical Workflow
Figure 2: The ISO 9167-1 compliant workflow for converting and analyzing Epiprogoitrin.
Frequently Asked Questions (FAQ)
Q: Can I analyze Epiprogoitrin intact without the overnight desulfation step?
A: Yes, but it requires LC-MS/MS.[1] You must use Negative Ion Mode (ESI-).[1] The sulfate group ionizes easily (
Q: My recovery is low even after using the boiling methanol method. What else could it be? A: Check your DEAE Sephadex column pH.[1] If the washing buffer is too acidic (< pH 4), the sulfate group may protonate (though pKa is very low) or the binding kinetics may shift, causing the glucosinolate to wash off before desulfation. Ensure your binding buffer is pH 5.0–5.[1]5. Also, verify the activity of your sulfatase enzyme; it degrades over time.[1]
Q: I am seeing "Goitrin" in my chromatogram. Is this Epiprogoitrin? A: No. Goitrin (5-vinyloxazolidine-2-thione) is the breakdown product of progoitrin/epiprogoitrin.[1] If you see Goitrin, it confirms that myrosinase activity occurred at some point during your sample handling.[1] It is a marker of sample preparation failure.[1]
References
-
ISO 9167-1:1992 (and subsequent revisions). Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography.[1][8][9] International Organization for Standardization.[1][2][9] Link
-
Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants.[1] Phytochemistry.[1][10] Link
-
Mabon, N., et al. (1999). Analysis of glucosinolates in Crambe abyssinica.[1] (Contextual reference for Epiprogoitrin specificity in Crambe vs Rapeseed).
-
Doheny-Adams, T., et al. (2017). Development of an efficient glucosinolate extraction method.[1] Plant Methods.[1][2][10][11] Link (Validates the boiling methanol vs lyophilization protocols).
Sources
- 1. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DIN EN ISO 9167-1 - 2013-12 - DIN Media [dinmedia.de]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Validation & Comparative
Comparative Chromatographic Profiling: Epiprogoitrin vs. Sinigrin Standards
Executive Summary: The Standard vs. The Target
In the quantitative analysis of Glucosinolates (GSLs), Sinigrin (Allyl glucosinolate) and Epiprogoitrin ((2S)-2-hydroxy-3-butenyl glucosinolate) represent two distinct poles of the analytical spectrum.
-
Sinigrin is the industry benchmark . It is the primary Internal Standard (IS) used in ISO 9167 protocols due to its high stability, commercial availability, and distinct elution profile.
-
Epiprogoitrin is a critical analyte . A stereoisomer of progoitrin, it is an anti-nutritional factor (goitrogen) found in Crambe and Brassica species. Its quantification is challenging due to polarity-driven early elution and frequent co-elution with its epimer, progoitrin.
This guide provides a head-to-head chromatographic comparison to assist researchers in optimizing separation and quantification workflows.
Chemical & Physical Basis of Separation
The chromatographic divergence between these two standards is driven by their side-chain chemistry. While both share the core glucosinolate scaffold (thioglucoside-N-hydroxysulfate), the side chain dictates their interaction with the stationary phase.
Structural Comparison
| Feature | Sinigrin (Standard) | Epiprogoitrin (Analyte) |
| IUPAC Name | Allyl glucosinolate | (2S)-2-hydroxy-3-butenyl glucosinolate |
| Side Chain | 2-Propenyl (Allyl) | 2-Hydroxy-3-butenyl |
| Chemical Character | Aliphatic, Non-polar side chain | Aliphatic, Polar (Hydroxyl group) |
| Polarity | Moderate | High (due to -OH group) |
| Elution Behavior (RP-C18) | Retained longer | Elutes early (often near void volume) |
Structural Visualization
The following diagram illustrates the structural relationship and the polarity shift caused by the hydroxyl group in Epiprogoitrin.
Figure 1: Structural divergence driving chromatographic separation. The hydroxyl moiety in Epiprogoitrin significantly reduces retention time on Reverse Phase columns compared to Sinigrin.
The Gold Standard Protocol: ISO 9167 (Desulfation)
Direct analysis of intact GSLs is possible via LC-MS, but the ISO 9167-1 method (HPLC-UV) remains the global standard for quantification. This method requires the enzymatic removal of the sulfate group to create desulfo-glucosinolates (dGSLs), which are neutral and easier to separate on C18 columns.
Crucial Insight: The comparison below refers to the desulfo- forms (d-Sinigrin vs. d-Epiprogoitrin), as this is the state in which they are detected in 90% of regulatory workflows.
The Self-Validating Extraction Workflow
Figure 2: The ISO 9167-1 Desulfation Workflow. This process neutralizes the GSLs, allowing for sharp peak shapes and reproducible retention times on C18 columns.
Chromatographic Performance Comparison
The following data aggregates performance metrics from standard RP-HPLC conditions (C18 column, Water/Acetonitrile gradient, 229 nm detection) following the ISO 9167 desulfation protocol.
Table 1: Performance Metrics (Head-to-Head)
| Metric | Sinigrin (Internal Standard) | Epiprogoitrin (Analyte) |
| Elution Order (Desulfo) | Late (Reference Peak) | Early (Pre-elution) |
| Relative Retention Time (RRT) | 1.00 (Anchor) | ~0.35 - 0.45 (System dependent) |
| Response Factor (RRF) @ 229nm * | 1.00 (Defined) | 1.09 (Consensus Value) |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.05) | Good (1.00 - 1.10) |
| Resolution Challenges | Rarely co-elutes with interferences | High Risk: Co-elutes with Progoitrin |
| UV Maxima | 227-229 nm | 227-229 nm |
*Note: RRF values are based on ISO 9167-1 consensus. Epiprogoitrin absorbs slightly less UV per mole than Sinigrin, requiring a correction factor (Reciprocal of 1.09 is often applied, or 1.09 is used as the multiplier depending on calculation method. Always verify with your specific standard).
The "Polarity Gap"
Because Epiprogoitrin contains a hydroxyl group on the butenyl chain, it is significantly more hydrophilic than Sinigrin.
-
Implication: In a standard Reverse Phase gradient (starting at 100% water), Epiprogoitrin elutes very quickly , often within the first 5-8 minutes.
-
Risk: If the column equilibration is poor, Epiprogoitrin peaks may shift or merge with the injection void.
Protocol: Separation & Identification
To accurately quantify Epiprogoitrin against the Sinigrin standard, you must achieve resolution between Epiprogoitrin and its epimer, Progoitrin.
Step-by-Step Optimization
-
Column Selection: Use a C18 column with high aqueous stability (e.g., "Aq" or "Polar" end-capped). Standard C18 columns may suffer from "phase collapse" at the high aqueous conditions needed to retain Epiprogoitrin.
-
Mobile Phase:
-
A: 100% Water (HPLC Grade)
-
B: 20% Acetonitrile / 80% Water
-
-
Gradient Profile:
-
Hold 100% A for 1 minute (to retain Epiprogoitrin).
-
Slow ramp to 10% B over 20 minutes.
-
Result: This slow ramp separates Epiprogoitrin (Peak 1) from Progoitrin (Peak 2). Sinigrin will elute significantly later (Peak 3).
-
-
Quantification Calculation:
-
Where
is typically 1.09 (relative to Sinigrin = 1.00).
-
Troubleshooting & Common Pitfalls
Issue: Co-elution of Epiprogoitrin and Progoitrin
-
Cause: Gradient slope is too steep or temperature is too high.
-
Solution: Lower the column temperature to 25°C (sub-ambient if possible). Lower temperatures generally improve the selectivity between stereoisomers.
Issue: Sinigrin Peak Broadening
-
Cause: Degradation of the sulfatase enzyme or incomplete desulfation.
-
Check: If the Sinigrin peak is split or broad, check the activity of your Helix pomatia sulfatase.
Issue: Unknown RRF
-
Validation: If you lack a certified Epiprogoitrin standard, use the ISO consensus factor (1.09). However, for pharmaceutical applications, you must determine the RRF experimentally by injecting known concentrations of both pure standards.
References
-
ISO 9167-1:1992 . Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography. International Organization for Standardization.[1] [Link]
-
ISO 9167:2019 . Rapeseed and rapeseed meals — Determination of glucosinolates content — Method using high-performance liquid chromatography. [Link]
-
Clarke, D. B. (2010). Glucosinolates, structures and analysis in food. Analytical Methods, 2(4), 310-325. (Source for updated Response Factors). [Link]
-
Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. [Link]
Sources
A Researcher's Guide to Interpreting and Comparing Epiprogoitrin Potassium Salt Reference Standard Certificates of Analysis
For researchers and drug development professionals navigating the complexities of natural product analysis, the quality and characterization of reference standards are paramount. Epiprogoitrin, a glucosinolate found in various Brassicaceae species, is a subject of increasing interest for its potential biological activities. A reliable Epiprogoitrin potassium salt reference standard is therefore indispensable for accurate quantification and identification in research and quality control settings.
This guide provides an in-depth, technical comparison of how to interpret a Certificate of Analysis (COA) for an Epiprogoitrin potassium salt reference standard. It will empower you to critically evaluate and compare products from different suppliers, ensuring the integrity and validity of your experimental data. We will delve into the causality behind the analytical techniques employed and provide the framework for a self-validating approach to reference standard qualification.
The Anatomy of a Reference Standard COA: More Than Just a Purity Value
A Certificate of Analysis for a primary reference standard is a comprehensive document that goes far beyond a simple percentage purity. It is a declaration of the material's identity and a transparent account of its purity profile, determined by a combination of analytical methods. For a salt form like Epiprogoitrin potassium salt, the COA should provide a clear path to the absolute purity of the active moiety, which is the epiprogoitrin itself.
A high-quality COA for a primary reference standard, such as those provided by reputable suppliers like PhytoLab, Extrasynthese, and Sigma-Aldrich (distributing PhytoLab's phyproof® standards), will typically be structured around a mass balance calculation. This approach meticulously accounts for all significant components of the material to arrive at a certified absolute purity.[1][2]
Caption: Workflow for calculating absolute purity via mass balance on a COA.
Comparative Analysis of Epiprogoitrin Potassium Salt Reference Standards
To illustrate the practical application of COA interpretation, let's consider a hypothetical comparison between three commercially available Epiprogoitrin potassium salt reference standards. The following table is based on typical specifications provided by leading suppliers for glucosinolate standards.[3][4]
| Parameter | Product X (This Guide's Standard) | Alternative A | Alternative B |
| Identity Confirmation | 1H-NMR, 13C-NMR, MS, IR Conforms to Structure | 1H-NMR, MS Conforms to Structure | 1H-NMR, MS Conforms to Structure |
| Chromatographic Purity (HPLC) | 99.2% | ≥95.0% | ≥95% (for similar glucosinolate) |
| Water Content (Karl Fischer) | 1.5% | Reportable | Reportable |
| Residual Solvents (HS-GC) | <0.1% (e.g., Methanol) | Complies with USP <467> | Reportable |
| Potassium Content (IC or other) | 8.9% (w/w) | Quantitatively Determined | Quantitatively Determined |
| Absolute Purity (as Epiprogoitrin) | 90.1% | Certified Absolute Purity | w/w Absolute Assay |
| Form | Crystalline Solid | Solid | Solid |
| Storage | 2-8 °C, protected from light and moisture | 2-8 °C | <-15°C, in dry and dark place |
Note: The absolute purity of Product X is calculated as follows: 100% - 0.8% (impurities by HPLC) - 1.5% (water) - 0.1% (residual solvents) - 7.5% (potassium, which is 8.9% of the salt but corresponds to a certain percentage of the total mass that is not epiprogoitrin) = ~90.1%. Suppliers state that the counterion is treated as an impurity in the calculation of the absolute purity of the active moiety.
In-Depth Analysis of Key COA Parameters and Verification Protocols
A thorough understanding of the analytical techniques behind the COA values is crucial for a comprehensive evaluation. This section details the experimental choices and provides step-by-step methodologies for their verification.
Identity Confirmation: The Foundation of a Reference Standard
Causality: Before any quantitative assessment, the identity of the material must be unequivocally confirmed. A combination of spectroscopic techniques provides orthogonal data points, ensuring the correct molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of organic molecules.[5] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed fingerprint of the Epiprogoitrin molecule.
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution MS can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds like glucosinolates. It separates the main compound from any organic impurities, which may include biosynthetic precursors, degradation products, or isomers. The peak area percentage of the main compound is a measure of its chromatographic purity.
Experimental Protocol: HPLC-UV for Epiprogoitrin Purity
This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines before use.[6]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-40 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
System Suitability: As per USP <621> or Ph. Eur. 2.2.46, system suitability tests should be performed to ensure the chromatographic system is performing adequately.[5][7] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.
Water Content by Karl Fischer Titration
Causality: Epiprogoitrin potassium salt, being a polar and often lyophilized substance, can be hygroscopic. The Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8] This value is a critical component of the mass balance calculation, as any water present contributes to the weight of the material but is not the active compound.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., a one-component reagent), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the Epiprogoitrin potassium salt reference standard and transfer it to the titration vessel containing the solvent.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Causality: Organic solvents are often used during the extraction and purification of natural products. As some of these solvents can be toxic, their presence in the final reference standard must be controlled and quantified. HS-GC is the standard method for this analysis as it is highly sensitive and suitable for volatile organic compounds.[9] The limits for residual solvents are defined in pharmacopeial chapters such as USP <467>.[7]
Experimental Protocol: HS-GC for Residual Solvents
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis (e.g., G43 phase).
-
Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve it in a suitable solvent (e.g., DMSO or water).
-
Headspace Parameters:
-
Vial Equilibration Temperature: e.g., 80 °C.
-
Vial Equilibration Time: e.g., 30 min.
-
-
GC Parameters:
-
Injector Temperature: e.g., 140 °C.
-
Oven Temperature Program: A suitable gradient to separate the expected solvents.
-
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard for that solvent.
Potassium Counterion Content
Causality: Since the reference standard is a potassium salt, the potassium counterion contributes significantly to the overall mass. For an accurate determination of the epiprogoitrin content, the amount of potassium must be quantified and subtracted in the mass balance calculation.
Experimental Protocol: Ion Chromatography (IC) for Potassium Content
-
Instrumentation: An ion chromatograph with a conductivity detector.
-
Column: A cation-exchange column.
-
Mobile Phase: An acidic eluent (e.g., methanesulfonic acid).
-
Sample Preparation: Accurately weigh and dissolve the reference standard in deionized water to a suitable concentration.
-
Quantification: The concentration of potassium is determined by comparing the peak area to a calibration curve prepared from a certified potassium standard.
Self-Validating Systems and Trustworthiness
A key aspect of scientific integrity is the ability to independently verify the quality of a reference standard. The detailed COA and the accompanying analytical methods from a reputable supplier provide the necessary information for a user to perform this verification.
Caption: A workflow for in-house verification of a reference standard.
By replicating the HPLC analysis, for example, and obtaining a comparable chromatographic purity, a researcher can build confidence in the COA's stated value. Discrepancies would indicate potential issues with the standard's integrity or the user's analytical procedure, prompting further investigation.
Conclusion
The Certificate of Analysis for an Epiprogoitrin potassium salt reference standard is a critical document that provides a wealth of information beyond a simple purity value. By understanding the mass balance approach and the underlying analytical methodologies, researchers can critically evaluate and compare different suppliers' products. This guide provides the framework for such an evaluation, emphasizing the importance of a comprehensive COA and the ability to independently verify its claims. Ultimately, a well-characterized and trusted reference standard is the bedrock of reproducible and reliable scientific research in the field of natural products and drug development.
References
- PhytoLab. (n.d.). Exemplary Certificate of Analysis.
- Extrasynthese. (n.d.). GLUCOSINOLATE reference material.
- Sigma-Aldrich. (n.d.). Epiprogoitrin phyproof® Reference Substance.
- PhytoLab. (n.d.). Epiprogoitrin potassium salt phyproof® Reference Substance.
- Extrasynthese. (n.d.). Glucobrassicin potassium salt analytical standard.
-
USP General Chapter <621> Chromatography. (2022). United States Pharmacopeia. [Link]
-
European Pharmacopoeia (Ph. Eur.) General Chapter 2.2.46. Chromatographic separation techniques. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- USP General Chapter <467> Residual Solvents. (n.d.).
- Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- Metrohm. (2024). Potassium analysis with ion chromatography according to USP testing methods.
- JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
- Pauli, G. F., et al. (2012). Integrated standardization concept for Angelica botanicals using quantitative NMR.
- Cui, Y., et al. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Glucosinolate Standards | Phytolab [phytolab.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. usp.org [usp.org]
- 6. fda.gov [fda.gov]
- 7. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Epiprogoitrin, Potassium Salt: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific discovery, the introduction of novel compounds into the laboratory workflow demands a meticulous and informed approach to safety. Epiprogoitrin, potassium salt, a member of the glucosinolate family, is one such compound that necessitates a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when handling this and similar research chemicals.
Understanding the Hazard: More Than Just a Powder
This compound (CAS 21087-74-1) is classified as a skin sensitizer.[1] This means that repeated or prolonged contact can lead to an allergic reaction, which may present as a red, itchy, or bumpy rash.[2] It is crucial to understand that once an individual is sensitized, subsequent exposures to even minute amounts of the substance can trigger a more severe reaction. Therefore, the primary goal of all handling procedures is the strict avoidance of skin and respiratory contact.
The Chemistry of Concern: Glucosinolate Reactivity
Glucosinolates, as a class, are relatively stable molecules. However, they can undergo enzymatic or thermal degradation to yield isothiocyanates and nitriles.[3] Isothiocyanates, the compounds responsible for the pungent flavor of mustard and wasabi, are known to be toxic and irritants.[4][5] While the specific degradation triggers for this compound are not fully elucidated in readily available literature, it is prudent to assume that exposure to heat, certain pH conditions, or enzymatic activity could lead to the formation of more hazardous byproducts.[6] This potential for degradation underscores the importance of the handling and storage recommendations outlined in this guide.
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is essential when handling this compound. The following table summarizes the required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals and are preferred over latex to prevent potential latex allergies. For incidental contact, standard nitrile gloves are sufficient.[7] Immediately replace gloves if they become contaminated.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against accidental splashes of solutions or airborne powder getting into the eyes. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8] |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the best practices for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. The container should be kept tightly closed.
Weighing and Solution Preparation
Location: All handling of the solid powder should be conducted in a certified chemical fume hood to contain any airborne dust.
Procedure:
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Prepare Workspace: Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula and avoid creating dust.
-
Dissolving: Add the powder to the desired solvent in a suitable container. Gently swirl to dissolve. Avoid heating the mixture unless the experimental protocol explicitly requires it and the potential for degradation has been assessed.
-
Clean-up: After weighing, carefully clean the spatula and weighing vessel. Dispose of any contaminated bench paper as outlined in the disposal plan.
Caption: Workflow for handling this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring a Safe End-of-Life
Due to its classification as a skin sensitizer, all waste contaminated with this compound should be treated as hazardous chemical waste.[2]
-
Solid Waste: This includes contaminated gloves, bench paper, and any unused powder. Place these items in a clearly labeled, sealed plastic bag or container for hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) should have the label defaced and can be disposed of in the regular trash, unless local regulations are more stringent.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific advancement.
References
-
- University of California, Irvine, Environmental Health & Safety.
-
- University of California, Berkeley, Office of Environment, Health & Safety.
-
- Formlabs Support.
-
- BASF.
-
- Ansell.
-
- Sigma-Aldrich.
-
- Wayne State University, Office of Environmental Health and Safety.
-
- University of Michigan, Environment, Health & Safety.
-
- National Center for Biotechnology Information.
-
- Occupational Safety and Health Administration.
-
- Grainger.
-
- Occupational Safety and Health Administration.
-
- PubMed.
-
- PubMed.
-
- Food and Nutrition Journal.
-
- National Oceanic and Atmospheric Administration.
-
- Fisher Scientific.
-
- PubMed.
-
- PubMed.
-
- National Center for Biotechnology Information.
-
- PubMed.
-
- The George Washington University, Emergency and Safety Services.
-
- University of Pennsylvania, Environmental Health and Radiation Safety.
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
